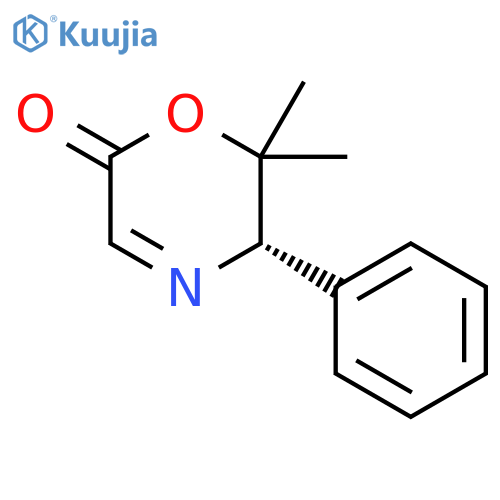Cas no 723262-95-1 ((5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one)

723262-95-1 structure
商品名:(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
CAS番号:723262-95-1
MF:C12H13NO2
メガワット:203.237123250961
MDL:MFCD08276355
CID:558537
PubChem ID:11367698
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-Oxazin-2-one,5,6-dihydro-6,6-dimethyl-5-phenyl-, (5S)-
- (3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one
- (5S)-5,6-DIHYDRO-6,6-DIMETHYL-5-PHENYL-2H-1,4-OXAZIN-2-ONE
- D3259
- CS-0357496
- 723262-95-1
- MFCD08276355
- AKOS015842151
- T71268
- DTXSID90463701
- A918292
- (S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one
- (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one
-
- MDL: MFCD08276355
- インチ: InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1
- InChIKey: AISCPSRYGCFAQP-NSHDSACASA-N
- ほほえんだ: O=C1OC(C)(C)[C@H](C2=CC=CC=C2)N=C1
計算された属性
- せいみつぶんしりょう: 203.09500
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.7Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.12
- ゆうかいてん: 86 °C
- ふってん: 298.6°C at 760 mmHg
- フラッシュポイント: 130.3°C
- 屈折率: 1.556
- PSA: 38.66000
- LogP: 1.56950
- ようかいせい: 未確定
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one セキュリティ情報
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D474808-50mg |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D474808-10mg |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D474808-100mg |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Ambeed | A325322-1g |
(S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one |
723262-95-1 | 97% | 1g |
$1231.0 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291152-1 g |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, |
723262-95-1 | 1g |
¥7,070.00 | 2023-07-11 | ||
| Crysdot LLC | CD11067092-1g |
(S)-6,6-Dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one |
723262-95-1 | 97% | 1g |
$494 | 2024-07-18 | |
| Chemenu | CM393927-1g |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one |
723262-95-1 | 95%+ | 1g |
$1061 | 2024-07-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291152-1g |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, |
723262-95-1 | 1g |
¥7070.00 | 2023-09-05 |
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
723262-95-1 ((5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one) 関連製品
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:723262-95-1)(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

清らかである:99%
はかる:1g
価格 ($):796.0